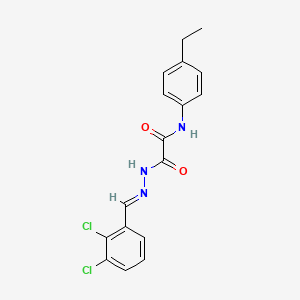![molecular formula C20H15BrN2O5S B11557464 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate](/img/structure/B11557464.png)
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both aromatic and sulfonate groups, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenol under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol, with the temperature maintained at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activities. The presence of both aromatic and sulfonate groups allows it to engage in various types of binding interactions, including hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(E)-{[(2-HYDROXYPHENYL)IMINO]METHYL]PHENOL: Similar structure but lacks the sulfonate group.
4-BROMOBENZENE-1-SULFONATE: Contains the sulfonate group but lacks the complex aromatic structure.
Uniqueness
The uniqueness of 4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZENE-1-SULFONATE lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C20H15BrN2O5S |
|---|---|
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzenesulfonate |
InChI |
InChI=1S/C20H15BrN2O5S/c21-15-7-11-17(12-8-15)29(26,27)28-16-9-5-14(6-10-16)13-22-23-20(25)18-3-1-2-4-19(18)24/h1-13,24H,(H,23,25)/b22-13+ |
Clé InChI |
IVAXHHKHQYMAAQ-LPYMAVHISA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11557381.png)


![2-[(3-Bromophenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11557403.png)
![N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B11557410.png)
![4-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B11557430.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11557436.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11557439.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11557441.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11557442.png)
![2-[(E)-{2-[4-(benzylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-bromo-4-nitrophenol](/img/structure/B11557446.png)
![N,N'-benzene-1,3-diylbis[4-(4-nitrophenoxy)benzamide]](/img/structure/B11557453.png)
![4-Bromo-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-methoxyphenol](/img/structure/B11557459.png)
![(2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11557478.png)
